molecular formula C6H13NO2 B15211072 Methyl (isobutyl)carbamate CAS No. 56875-02-6

Methyl (isobutyl)carbamate

Cat. No.: B15211072
CAS No.: 56875-02-6
M. Wt: 131.17 g/mol
InChI Key: XHNVYMUDGCGQLT-UHFFFAOYSA-N
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Description

Methyl (isobutyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (isobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of isobutylamine with methyl chloroformate. This reaction typically occurs under mild conditions and yields this compound as the primary product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (isobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and other organic compounds. These products have applications in different fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of methyl (isobutyl)carbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (isobutyl)carbamate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its isobutyl group provides steric hindrance, influencing its reactivity compared to other carbamates. This uniqueness makes it valuable in specific applications where other carbamates may not be suitable .

Properties

CAS No.

56875-02-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl N-(2-methylpropyl)carbamate

InChI

InChI=1S/C6H13NO2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

XHNVYMUDGCGQLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)OC

Origin of Product

United States

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